1,1,3,3,3-Pentafluoropropene
Description
Contextual Significance in Contemporary Fluorocarbon Chemistry
The significance of 1,1,3,3,3-pentafluoropropene in modern fluorocarbon chemistry lies primarily in its role as a key intermediate and building block for the synthesis of more complex fluorinated molecules. Notably, it is a precursor in the production of hydrofluoroolefins (HFOs), which are being developed as refrigerants with low global warming potential (GWP). wikipedia.orgsmolecule.com The investigation into its copolymerization and terpolymerization with various fluorinated and hydrogenated comonomers highlights its potential in creating novel fluoropolymers. nih.govmdpi.com Although this compound itself does not homopolymerize, it can be incorporated into copolymers and terpolymers, leading to the synthesis of amorphous fluoroelastomers or fluorothermoplastics with a range of glass transition temperatures and good thermal stability. nih.govmdpi.com
Isomeric Considerations in this compound Research
Isomerism plays a crucial role in the study of pentafluoropropenes. The two main isomers are this compound (also referred to as 2H-PFP) and 1,2,3,3,3-pentafluoropropene (B8798068) (1H-PFP). mdpi.com
While the primary focus of this article is this compound, it is important to contextualize its research within the broader study of pentafluoropropene isomers. The isomers (Z)-1,2,3,3,3-pentafluoropropene and (E)-1,2,3,3,3-pentafluoropropene have been the subject of comparative studies, particularly regarding their atmospheric chemistry and thermodynamic stability. The (Z) isomer is thermodynamically more stable than the (E) isomer. smolecule.com Studies on their reactions with hydroxyl radicals and chlorine atoms have been conducted to determine their atmospheric lifetimes and degradation products. researchgate.net For instance, the atmospheric oxidation of both isomers primarily yields trifluoroacetyl fluoride (B91410) and formyl fluoride. researchgate.net The reactivity of the (E)-isomer is substantially greater than that of the (Z)-isomer. researchgate.net
Research has distinguished between 2H-pentafluoropropene (this compound) and 1H-pentafluoropropene (1,2,3,3,3-pentafluoropropene), particularly in their reactions with nucleophiles. rsc.orgglobalauthorid.com For example, 2H-pentafluoropropene reacts with sodium methanethiolate (B1210775) in ether to produce cis-1,3,3,3-tetrafluoroprop-1-enyl methyl sulphide. rsc.org In contrast, 1H-pentafluoropropene (predominantly the cis-isomer) reacts with various nucleophiles to yield the corresponding trans-2,3,3,3-tetrafluoroprop-1-enyl compounds exclusively. rsc.org Furthermore, studies have explored the creation of polyfluorinated azides from both 1H- and 2H-pentafluoropropene. rsc.orgresearchgate.net
Research Drivers: Environmental Acceptability Initiatives for Fluorinated Olefins
A major impetus for research into this compound and other fluorinated olefins is the global effort to find environmentally acceptable alternatives to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). researchgate.net These older compounds have been phased out or are in the process of being phased out due to their high ozone depletion potential (ODP) and/or global warming potential (GWP). researchgate.net
Fluorinated olefins, or hydrofluoroolefins (HFOs), are characterized by their zero ODP and low GWP. researchgate.net This makes them attractive substitutes in applications such as refrigeration, air conditioning, and foam blowing. ecetoc.orgoup.comgoogle.com The presence of a double bond in HFOs makes them more reactive in the atmosphere, leading to shorter atmospheric lifetimes and consequently lower GWPs compared to their saturated counterparts (HFCs). researchgate.net Research into compounds like this compound is therefore crucial for developing the next generation of environmentally benign fluorochemicals. acs.org The stability of fluoropolymers has raised some environmental concerns regarding plastic pollution, but they are generally considered to be of low concern due to their stability and low potential for leaching. nih.govitrcweb.org
Data Tables
Table 1: Investigated Copolymerizations of this compound (PFP) This table is based on data from a study on the copolymerization and terpolymerization of PFP. nih.govmdpi.com
| Comonomer | Resulting Polymer Type |
| Vinylidene fluoride (VDF) | Terpolymers with improved yields |
| 3,3,3-Trifluoropropene (TFP) | Amorphous fluoroelastomers or fluorothermoplastics |
| Hexafluoropropene (HFP) | Low yield copolymers |
| Perfluoromethylvinyl ether (PMVE) | Low yield copolymers |
| Chlorotrifluoroethylene (CTFE) | Amorphous fluoroelastomers or fluorothermoplastics |
| tert-Butyl-2-trifluoromethacrylate (MAF-TBE) | Low yield copolymers |
| Vinylene carbonate (VCA) | Amorphous fluoroelastomers or fluorothermoplastics |
| Ethyl vinyl ether (EVE) | Amorphous fluoroelastomers or fluorothermoplastics |
| 3-Isopropenyl-α,α-dimethylbenzyl isocyanate (m-TMI) | Amorphous fluoroelastomers or fluorothermoplastics |
Table 2: Physical and Chemical Properties of this compound Data sourced from PubChem. nih.gov
| Property | Value |
| IUPAC Name | 1,1,3,3,3-pentafluoroprop-1-ene |
| Molecular Formula | C3HF5 |
| Molecular Weight | 132.03 g/mol |
| CAS Number | 690-27-7 |
| Physical Description | Liquefied gas |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF5/c4-2(5)1-3(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAERDLQYXMEHEB-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)C(F)(F)F | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF5 | |
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DSSTOX Substance ID |
DTXSID8061000 | |
| Record name | 1,1,3,3,3-Pentafluoropropene | |
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Molecular Weight |
132.03 g/mol | |
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Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
| Record name | 1,1,3,3,3,-Pentafluoropropene | |
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CAS No. |
690-27-7 | |
| Record name | 1,1,3,3,3-Pentafluoropropene | |
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| Record name | 1,1,3,3,3-Pentafluoropropene | |
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| Record name | 1-Propene, 1,1,3,3,3-pentafluoro- | |
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| Record name | 1,1,3,3,3-PENTAFLUOROPROPENE | |
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Synthetic Methodologies and Precursor Chemistry of 1,1,3,3,3 Pentafluoropropene
Dehydrofluorination Routes to 1,1,3,3,3-Pentafluoropropene
Dehydrofluorination is a principal strategy for the production of this compound. This process involves the elimination of a hydrogen fluoride (B91410) (HF) molecule from a precursor, leading to the formation of a carbon-carbon double bond. matec-conferences.org A key precursor for this route is 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa). agas.comwikipedia.org The dehydrofluorination of HFC-236fa can be carried out in either the liquid or gas phase. matec-conferences.org
Liquid-phase dehydrofluorination often employs a strong base, such as an aqueous or alcoholic solution of potassium hydroxide (B78521). google.com For instance, reacting 1,1,1,3,3-pentafluoropropane (B1194520) (HFC-245fa) with a 45% potassium hydroxide solution at 60°C can yield a product with high selectivity for the trans-isomer of the resulting tetrafluoropropene. google.com
Gas-phase dehydrofluorination is another common approach, typically utilizing a catalyst to facilitate the reaction. google.com This method is a cornerstone of industrial production for various hydrofluoroolefins (HFOs).
Catalytic systems are integral to the efficient and selective synthesis of this compound via dehydrofluorination. These systems often operate in the gas phase and involve a range of catalysts to promote the elimination of hydrogen fluoride. matec-conferences.orgfluorine1.ru
Heterogeneous catalysis is a widely employed method for the dehydrofluorination of hydrofluorocarbons (HFCs) to produce fluoroolefins. matec-conferences.org This process involves passing the gaseous HFC precursor over a solid catalyst at elevated temperatures. matec-conferences.org The catalyst's solid nature simplifies its separation from the gaseous products, making it a practical choice for industrial applications. A variety of materials can serve as catalysts, including metal fluorides, phosphates, and nitrides, which are chosen for their resistance to the corrosive hydrogen fluoride produced during the reaction. matec-conferences.org
Chromium Oxide-Based Catalysts:
Chromium(III) oxide (Cr₂O₃) is a frequently used catalyst in the dehydrofluorination of HFCs. researchgate.netresearchgate.net Supported chromium oxide catalysts, often prepared by impregnating a high-surface-area support like silica (B1680970) with a chromium compound, are common in olefin polymerization. uu.nl For dehydrofluorination, fluorinated chromium oxide is often employed. fluorine1.ru The addition of promoters like nickel, copper, or cobalt can modify the catalyst's properties. For example, adding nickel and copper to a Cr₂O₃/γ-Al₂O₃ system can increase the specific surface area and activity. researchgate.net
Antimony Pentafluoride:
Antimony pentafluoride (SbF₅) is a potent Lewis acid and a versatile catalyst in various chemical reactions, particularly in fluorination. asiaisotopeintl.comacs.org It facilitates the introduction of fluorine atoms into organic molecules and can be used in the synthesis of fluorinated compounds. asiaisotopeintl.com SbF₅ is also a key component in the formation of superacids like fluoroantimonic acid (H[SbF₆]). acs.orgpatsnap.com In the context of hydrofluoroolefin synthesis, SbF₅ can be used as a catalyst in liquid-phase processes. fluorine1.ru For instance, it has been used in the reaction of trifluorochloroethylene with fluoromethane (B1203902) to produce 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf). fluorine1.ru
Optimizing catalytic performance and selectivity is crucial for the efficient production of this compound. This involves carefully controlling reaction conditions and catalyst composition.
For chromium-based catalysts, the addition of promoters can significantly impact performance. For example, adding nickel to a chromium oxide catalyst can reduce the formation of unwanted alkene byproducts and enhance the selectivity towards the desired fluorinated product. researchgate.net The calcination temperature of the catalyst also plays a role; for instance, Cr₂O₃ molecular clusters calcined at 450 °C have shown significantly higher reaction rates compared to commercial Cr₂O₃. researchgate.net
The stability of the catalyst is another key consideration. Coke deposition on the catalyst surface can lead to deactivation. researchgate.net One approach to improve stability is to introduce carbonaceous species during catalyst preparation, which can block strong acidic sites and mitigate coking. researchgate.net
Selectivity towards a specific isomer of the product is also important. For example, in the production of 1,3,3,3-tetrafluoropropene (HFO-1234ze), it is often desirable to maximize the formation of the trans-isomer. google.com This can be achieved through a subsequent isomerization step, where the cis-isomer is converted to the trans-isomer over a catalyst such as fluorinated chromia or aluminum fluoride. google.com
Pyrolysis, or thermal decomposition in the absence of oxygen, represents an alternative pathway for the synthesis of fluoroolefins. This method typically requires high temperatures and can lead to the formation of multiple byproducts, making it a less selective approach compared to catalytic dehydrofluorination. matec-conferences.org The high energy input and the need for specialized equipment to withstand the harsh conditions are also significant considerations for this synthetic route. matec-conferences.org
Catalyzed Dehydrofluorination Systems for this compound Production
Precursor Chemistry for this compound Synthesis
The choice of precursor is fundamental to the synthesis of this compound. A common and commercially available starting material is 1,1,1,3,3-pentafluoropropane (HFC-245fa). google.com This compound can be dehydrofluorinated to produce 1,3,3,3-tetrafluoropropene (HFO-1234ze), a closely related hydrofluoroolefin. google.com
Another key precursor is 1,1,1,3,3,3-hexafluoropropane (HFC-236fa). agas.comwikipedia.org The dehydrofluorination of HFC-236fa directly yields this compound. The synthesis of HFC-236fa itself can be achieved by reacting 1,1,1,3,3,3-hexachloropropane (B1216839) with hydrogen fluoride in the gas phase over a trivalent chromium catalyst. wikipedia.org
Other potential precursors include partially fluorinated propanes. For instance, 1,1,1,2,3-pentafluoropropane (B1596561) (HFC-245eb) can undergo dehydrofluorination to produce 2,3,3,3-tetrafluoropropene (HFO-1234yf). fluorine1.ru The synthesis of these precursors often involves multi-step processes starting from more readily available chlorinated or fluorinated hydrocarbons. fluorine1.runih.gov
Conversion of Hexafluoropropane Derivatives to Pentafluoropropene Isomers
A key method for the synthesis of pentafluoropropene isomers is the dehydrofluorination of hexafluoropropane derivatives. For instance, 1,2,3,3,3-pentafluoropropene (B8798068), an isomer of this compound, is produced through the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane. wikipedia.org This reaction typically involves the elimination of a hydrogen and a fluorine atom from adjacent carbon atoms to form a carbon-carbon double bond.
While direct dehydrofluorination of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) would theoretically yield this compound, the literature more commonly describes the dehydrofluorination of other isomers to produce different pentafluoropropene structures. The specific precursor and reaction conditions are crucial in determining the final isomeric product.
The reaction conditions for such dehydrofluorination processes are a significant area of research, with a focus on catalysis to improve reaction rates and selectivity. Various catalysts and reaction media are explored to optimize the conversion of the saturated hexafluoropropane to the unsaturated pentafluoropropene.
Purification Strategies for this compound
The crude product from the synthesis of this compound often contains unreacted starting materials, byproducts, and isomers. Therefore, effective purification strategies are essential to obtain the compound at the high purity required for its applications. Distillation is a primary method used for this purpose, often leveraging the different boiling points of the components in the mixture.
Azeotropic Distillation Techniques in Industrial Production and Research
Azeotropic distillation is a specialized distillation technique employed when a mixture of components cannot be separated by simple distillation due to the formation of an azeotrope, a mixture that boils at a constant temperature and has a constant composition in the vapor and liquid phases. In the production of fluorocarbons, azeotropes with hydrogen fluoride (HF) are common.
For example, in the purification of related compounds, various substances have been investigated as potential entrainers. The general principle involves feeding the crude mixture to a distillation column where the entrainer is introduced. The resulting low-boiling azeotrope is then distilled off, leaving a purified product. The entrainer is subsequently recovered and recycled.
Reaction Mechanisms and Chemical Transformations of 1,1,3,3,3 Pentafluoropropene
Atmospheric Chemistry of 1,1,3,3,3-Pentafluoropropene
The presence of a carbon-carbon double bond in this compound makes it susceptible to attack by atmospheric radicals, leading to its degradation. The primary initiators of this degradation in the troposphere are the hydroxyl radical (OH), chlorine atoms (Cl), and the nitrate (B79036) radical (NO₃).
The degradation of this compound in the troposphere proceeds through several key pathways, with the reaction with the hydroxyl radical being the most significant.
The dominant atmospheric sink for this compound is its reaction with the hydroxyl radical (OH). This reaction is initiated by the electrophilic addition of the OH radical to the carbon-carbon double bond, forming a fluoroalkyl radical. The subsequent reactions of this radical with molecular oxygen (O₂) lead to the formation of peroxy radicals, which then undergo further reactions to yield stable degradation products.
The reaction mechanism for the OH-initiated oxidation of (E/Z)-1,2,3,3,3-pentafluoropropene involves the addition of the OH radical to either the C₁ or C₂ position of the double bond. The resulting hydroxyalkoxy radicals can then decompose, leading to the formation of acetyl fluoride (B91410) (CF₃C(O)F) and formyl fluoride (HC(O)F). nih.gov Theoretical studies have shown that the OH-addition channels are more favorable than hydrogen abstraction pathways. rsc.org The atmospheric lifetime of hydrofluoroolefins (HFOs) is primarily determined by their reaction rates with the hydroxyl radical, and the presence of the C=C double bond makes this reaction very rapid. fluorocarbons.orgfluorocarbons.org
In marine and coastal areas, as well as in regions with significant industrial emissions, chlorine atoms (Cl) can also contribute to the degradation of this compound. Similar to the reaction with OH radicals, the reaction with chlorine atoms proceeds via addition to the C=C double bond.
Studies have shown that the Cl atom-initiated oxidation of CF₃CH=CH₂ leads to the formation of CF₃C(O)CH₂Cl and CF₃CHO. The reaction proceeds through the addition of the chlorine atom to both the terminal and central carbon atoms of the double bond, forming CF₃CH(O)CH₂Cl and CF₃CHClCH₂O radicals. nih.gov For the (Z)-isomer of 1,2,3,3,3-pentafluoropropene (B8798068), the reaction with Cl atoms in the presence of O₂ results in the formation of CF₃C(O)F and HC(O)F. nih.gov The reaction with chlorine atoms can decrease the atmospheric lifetime of these compounds. acs.org
During the nighttime, the nitrate radical (NO₃) can become a significant oxidant in the troposphere. The reaction of this compound with the nitrate radical is another potential degradation pathway, although it is generally less significant than the reaction with OH radicals.
The oxidation of this compound in the atmosphere leads to the formation of several smaller, oxygenated compounds. The specific products and their yields depend on the oxidant and the reaction conditions.
For the OH radical-initiated oxidation of (E/Z)-1,2,3,3,3-pentafluoropropene, the major products identified are trifluoroacetyl fluoride (CF₃C(O)F) and formyl fluoride (HC(O)F), with yields of approximately 103 ± 8% and 96 ± 7%, respectively. nih.gov The reaction with chlorine atoms also yields trifluoroacetyl fluoride and formyl fluoride. nih.gov
| Oxidant | Degradation Product | Chemical Formula | Molar Yield (%) |
|---|---|---|---|
| OH Radical | Trifluoroacetyl fluoride | CF₃C(O)F | 103 ± 8 |
| Formyl fluoride | HC(O)F | 96 ± 7 | |
| Cl Atom | Trifluoroacetyl fluoride | CF₃C(O)F | 108 ± 8 |
| Formyl fluoride | HC(O)F | 112 ± 8 |
The environmental impact of this compound is closely linked to the fate of its atmospheric degradation products.
The primary degradation products, trifluoroacetyl fluoride and formyl fluoride, are acid halides that are expected to be rapidly hydrolyzed in the atmosphere to form trifluoroacetic acid (TFA) and formic acid, respectively. Carbonyl fluoride (COF₂) is another potential degradation product that readily hydrolyzes to carbon dioxide and hydrogen fluoride. wikipedia.org
Trifluoroacetic acid is a persistent substance that accumulates in aquatic environments. researchgate.netresearchgate.net While it is of very low toxicity to mammals and aquatic organisms, its persistence is a subject of ongoing environmental assessment. tandfonline.comfluorocarbons.org TFA is highly soluble and can be transported long distances in the atmosphere before being deposited in rain, snow, and fog. fluorocarbons.org The increasing use of HFOs is expected to lead to a rise in environmental concentrations of TFA. researchgate.net However, current and projected concentrations in oceans are considered to have a very large margin of exposure compared to toxicity thresholds. fluorocarbons.org
Tropospheric Degradation Pathways
Organometallic Reactivity of this compound
The organometallic chemistry of this compound (HFO-1225zc) is characterized by its versatile reaction pathways, particularly with transition metal complexes. Studies involving rhodium(I) complexes, such as those of the type [Rh(E)(PEt₃)₃] (where E can be a hydride, germyl, or silyl (B83357) group), have demonstrated that the reactivity of this fluorinated olefin is significantly influenced by the nature of the ancillary ligands on the metal center. nih.govresearchgate.net These interactions can lead to the selective activation of either carbon-fluorine (C-F) or carbon-hydrogen (C-H) bonds, paving the way for a variety of chemical transformations. nih.govrsc.org The ability of rhodium(I) phosphine (B1218219) complexes to activate fluorinated olefins has been well-documented, and the specific anionic ligand (E) plays a crucial role in controlling the kinetic and regioselective outcomes of these activation processes. researchgate.net
While C-F bond activation is a major pathway, carbon-hydrogen bond activation also plays a role in the organometallic reactivity of this compound, often in competition with C-F activation. nih.govrsc.org Research on the related Z-1,3,3,3-tetrafluoropropene shows that rhodium(I) complexes can facilitate C-H activation. researchgate.netrsc.org In the context of this compound, the reaction pathways can be directed towards either C-F or C-H activation depending on the specific rhodium complex and reaction conditions used. nih.gov The interplay between these two activation pathways is a key feature of the reactivity of hydrofluoroolefins at rhodium centers, allowing for the synthesis of different products from the same starting material. rsc.org
The activation of C-F and C-H bonds in this compound by metal complexes serves as a gateway to various functionalization reactions. Rhodium(I) complexes have been successfully employed as catalysts to derivatize this compound, yielding products generated from hydrodefluorination, hydrometallation, and germylation reactions. nih.gov These transformations highlight the potential of organometallic catalysis to convert fluorinated olefins into value-added chemical products.
Catalytic hydrodefluorination involves the replacement of a fluorine atom with a hydrogen atom. In the case of this compound, this reaction has been observed when using rhodium(I) complexes as catalysts. nih.gov For example, the reaction catalyzed by [Rh(H)(PEt₃)₃] can lead to hydrodefluorination products. nih.gov This process is significant as it provides a method to selectively modify the fluorine content of the molecule, thereby altering its chemical and physical properties. While extensive research has been conducted on the hydrodefluorination of related saturated compounds like pentafluoropropanes using catalysts such as aluminum chlorofluoride, the catalytic transformation of this compound itself is a key area of organometallic research. beilstein-journals.orgnih.govnih.gov
Hydrometallation is another important functionalization pathway, involving the addition of a metal-hydride bond across the double bond of the olefin. The reaction of this compound with rhodium(I) hydride complexes can result in hydrometallation products. nih.gov For instance, when HSi(OEt)₃ is used in a rhodium-catalyzed reaction with this compound, one of the resulting products is the hydrometallation adduct (EtO)₃Si-CH₂-CF₂-CF₃, alongside hydrodefluorination products. researchgate.net
Defluorinative germylation has been demonstrated as a specific and effective functionalization reaction for this compound. nih.gov The reaction with the rhodium(I) complex [Rh(GePh₃)(PEt₃)₃] affords the defluorinative germylation products Z/E-2-(triphenylgermyl)-1,3,3,3-tetrafluoropropene. nih.govresearchgate.net This transformation involves the cleavage of a C-F bond and the formation of a new carbon-germanium (C-Ge) bond. The catalytic reaction between this compound and triphenylgermane (B1594327) (HGePh₃) in the presence of a rhodium catalyst produces a mixture of germylated and hydrodefluorinated compounds. researchgate.net
Table 1: Catalytic Functionalization of this compound This table summarizes the products formed from the rhodium-catalyzed reaction of this compound with different reagents. Data sourced from a study on its versatile reaction pathways. researchgate.net
| Catalyst Precursor | Reagent | Product(s) | Product Ratio |
| [Rh(GePh₃)(PEt₃)₃] | HGePh₃ | Z/E-(CF₃)C(GePh₃)=CFH, Z/E-(CF₃)CH=CFH | 1 : 0.2 |
| [Rh(Si(OEt)₃)(PEt₃)₃] | HSi(OEt)₃ | Z/E-(CF₃)CH=CFH, (EtO)₃SiCH₂CF₂CF₃ | 1 : 0.2 |
| [Rh(H)(PEt₃)₃] | HGePh₃ | Z/E-(CF₃)C(GePh₃)=CFH, Z/E-(CF₃)CH=CFH | 1 : 0.1 |
Oxidative Addition Mechanisms Involving Pentafluoropropene
The interaction of this compound with transition metal complexes, particularly rhodium(I) complexes, provides a clear example of oxidative addition mechanisms. Research has shown that the reaction of rhodium(I) complexes of the type [Rh(E)(PEt3)3] (where E can be a variety of ligands such as GePh3, H, or F) with this compound leads to C-F bond activation. researchgate.netnih.gov
In a specific instance, the reaction with [Rh(GePh3)(PEt3)3] results in the formation of defluorinative germylation products, namely Z/E-2-(triphenylgermyl)-1,3,3,3-tetrafluoropropene, alongside the fluorido complex [Rh(F)(CF3CHCF2)(PEt3)2]. researchgate.netnih.gov This latter complex can undergo further reaction via C-F bond oxidative addition. Two equivalents of this fluorido complex can react to yield a dimeric rhodium(III) complex, [Rh(CF=CHCF3)(PEt3)2(μ-F)3Rh(CF3CHCF2)(PEt3)], which features bridging fluoride ligands. researchgate.netnih.gov
When the rhodium(I) complex contains a triethoxysilyl ligand, [Rh(Si(OEt)3)(PEt3)3], the interaction with this compound leads to the coordination of the fluoroolefin to the metal center, forming [Rh{Si(OEt)3}(CF3CHCF2)(PEt3)2]. researchgate.netnih.gov These rhodium complexes can also act as catalysts for the derivatization of this compound, leading to products of hydrodefluorination, hydrometallation, and germylation. researchgate.netnih.gov
Table 1: Products from the Reaction of Rhodium(I) Complexes with this compound
| Rhodium(I) Complex | Key Products |
| [Rh(GePh3)(PEt3)3] | Z/E-2-(triphenylgermyl)-1,3,3,3-tetrafluoropropene |
| [Rh(F)(CF3CHCF2)(PEt3)2] | |
| [Rh(Si(OEt)3)(PEt3)3] | [Rh{Si(OEt)3}(CF3CHCF2)(PEt3)2] |
Fundamental Addition Reactions of this compound
The carbon-carbon double bond in this compound is the primary site for addition reactions. However, the high degree of fluorination significantly influences the nature and outcome of these reactions compared to their non-fluorinated counterparts.
Electrophilic and Nucleophilic Addition Reactions
Due to the strong electron-withdrawing effect of the fluorine atoms, the double bond in this compound is electron-deficient. This electronic characteristic makes it generally unreactive towards electrophilic attack. Electrophiles, which seek electron-rich centers, are repelled by the electron-poor nature of the double bond.
Conversely, this electron deficiency makes this compound highly susceptible to nucleophilic attack. Nucleophiles readily add to the double bond, and in some cases, this is followed by the elimination of a fluoride ion, resulting in a nucleophilic vinylic substitution product.
Detailed studies on the reactions of 2H-pentafluoropropene with various nucleophiles have been conducted. For instance, the reaction with sodium methanethiolate (B1210775) in ether yields cis-1,3,3,3-tetrafluoroprop-1-enyl methyl sulphide as the main product. Similarly, sodium thiophenolate and sodium 1,1-dimethylethanethiolate also primarily produce the corresponding cis-tetrafluoropropenyl sulphides, with minor amounts of the trans-isomers and 1,1,3,3-tetrafluoroprop-2-enyl sulphides also being formed.
In contrast, the reaction with dimethylamine (B145610) in ether results in a mixture of an addition product, N,N-dimethyl-1,1,3,3,3-pentafluoropropylamine, and a substitution product, trans-N,N-dimethyl-1,3,3,3-tetrafluoroprop-1-enylamine. The nucleophilic addition of secondary aliphatic amines across the double bond of this compound has also been reported to yield a mixture of fluorinated products. acs.org
Table 2: Products of Nucleophilic Reactions with 2H-Pentafluoropropene
| Nucleophile | Solvent | Major Product(s) |
| Sodium methanethiolate | Ether | cis-1,3,3,3-tetrafluoroprop-1-enyl methyl sulphide |
| Sodium thiophenolate | Ether | cis-1,3,3,3-tetrafluoroprop-1-enyl phenyl sulphide |
| Sodium 1,1-dimethylethanethiolate | Ether | cis-1,3,3,3-tetrafluoroprop-1-enyl 1,1-dimethylethyl sulphide |
| Dimethylamine | Ether | N,N-dimethyl-1,1,3,3,3-pentafluoropropylamine and trans-N,N-dimethyl-1,3,3,3-tetrafluoroprop-1-enylamine |
Radical Addition Mechanisms
The radical addition to this compound is a significant area of its chemistry, particularly in the context of polymerization. While this compound does not readily homopolymerize, it can undergo radical copolymerization and terpolymerization with other monomers. mdpi.com For instance, it has been copolymerized with vinylidene fluoride (VDF) and other fluorinated and non-fluorinated comonomers. mdpi.com The mechanism of these radical polymerizations involves the generation of radicals from an initiator, which then add to the double bond of the monomers to propagate the polymer chain. mdpi.com
For non-polymeric radical additions, insights can be drawn from studies on the isomeric 1H-pentafluoropropene. The photochemical reaction of 1H-pentafluoropropene with hydrogen bromide yields a mixture of 1-bromo-1,2,3,3,3-pentafluoropropane (as a mixture of erythro and threo isomers) and 2-bromo-1,1,1,2,3-pentafluoropropane in a 70:16 ratio. rsc.org This demonstrates that the bromine radical can add to either carbon of the double bond, with a preference for the terminal carbon.
Similarly, the photochemical or thermal reaction with trifluoroiodomethane results in a mixture of 1,1,1,2,3,4,4,4-octafluoro-2-iodobutane (erythro and threo isomers) and 1,1,1,2,3-pentafluoro-3-iodo-2-trifluoromethylpropane. rsc.org The formation of these products is consistent with a free-radical chain mechanism involving the initial addition of the trifluoromethyl radical to the double bond.
Table 3: Product Ratios from Radical Addition to 1H-Pentafluoropropene
| Reagent | Conditions | Major Products | Ratio |
| HBr | Photochemical | erythro- and threo-1-bromo-1,2,3,3,3-pentafluoropropane | 70 |
| 2-bromo-1,1,1,2,3-pentafluoropropane | 16 | ||
| CF3I | Photochemical | erythro- and threo-1,1,1,2,3,4,4,4-octafluoro-2-iodobutane | 56 |
| 1,1,1,2,3-pentafluoro-3-iodo-2-trifluoromethylpropane | 4 | ||
| CF3I | Thermal | erythro- and threo-1,1,1,2,3,4,4,4-octafluoro-2-iodobutane | 50 |
| 1,1,1,2,3-pentafluoro-3-iodo-2-trifluoromethylpropane | 7 |
Polymerization Chemistry and Advanced Material Applications of 1,1,3,3,3 Pentafluoropropene
1,1,3,3,3-Pentafluoropropene as a Monomer in Fluoropolymer Synthesis
This compound (PFP), also known as 2H-PFP, is a fluorinated olefin that has been investigated for its potential role in the synthesis of fluoropolymers. Unlike more common fluoroalkenes, PFP exhibits unique reactivity characteristics that influence its polymerization behavior. Research has primarily focused on its incorporation into copolymers and terpolymers to modify the properties of existing fluoroplastics and fluoroelastomers. The presence of a hydrogen atom on the double bond and a trifluoromethyl group significantly impacts its electronic properties and steric hindrance, making its polymerization chemistry a subject of detailed study. Investigations have explored various combinations of PFP with both fluorinated and hydrogenated comonomers to synthesize novel polymeric materials with tailored thermal and mechanical properties. mdpi.com
Homopolymerization Characteristics of this compound
Scientific studies have consistently shown that this compound does not undergo homopolymerization under typical radical polymerization conditions. mdpi.comnih.gov This reluctance to form a homopolymer is a critical characteristic, attributed to the steric hindrance caused by its bulky trifluoromethyl group and the electronic effects of the fluorine atoms, which deactivate the double bond towards radical addition. This characteristic necessitates its use in copolymerization or terpolymerization with other more reactive monomers to be incorporated into a polymer chain. Consequently, PFP's primary application in polymer science is as a modifying comonomer rather than a base monomer for a homopolymer. mdpi.com
Copolymerization Studies of this compound
The radical copolymerization of PFP with other commercially significant fluorinated monomers has been explored to create new classes of fluoropolymers.
Hexafluoropropene (HFP): HFP is another fluoroalkene that does not readily homopolymerize. When copolymerized with PFP, the resulting poly(PFP-co-HFP) is obtained in very low yields (around 3%). This indicates that this particular monomer pairing does not lead to an efficient polymerization process. mdpi.com
Chlorotrifluoroethylene (CTFE): In copolymerization with CTFE, PFP again demonstrates its lower reactivity. The amount of PFP incorporated into the resulting copolymer is significantly lower than its concentration in the monomer feed. This pairing also results in poor yields, typically around 6%, further highlighting the challenge of efficiently incorporating PFP into polymer chains via simple copolymerization. mdpi.com
The copolymerization of PFP has also been attempted with electron-donating hydrogenated comonomers. Monomers such as Vinylene Carbonate (VCA) and Ethyl Vinyl Ether (EVE) are known to form alternating copolymers with electron-poor fluoroolefins like CTFE. mdpi.com However, direct copolymerization studies of PFP with these hydrogenated monomers are limited. The research focus has instead shifted towards terpolymerization, where VCA or EVE is introduced as a third monomer to facilitate the incorporation of PFP, particularly in systems containing another fluoroalkene like CTFE. This strategy, known as termonomer-induced copolymerization, is employed to enhance both the yield and the incorporation of the less reactive PFP. mdpi.com
The kinetics of PFP incorporation into a polymer chain are dictated by its low reactivity, which is quantitatively described by monomer reactivity ratios. In the radical copolymerization of PFP (M1) with Vinylidene Fluoride (B91410) (VDF, M2) at 30 °C, the reactivity ratios were determined to be r1 (PFP) = 0.06 and r2 (VDF) = 9.0. mdpi.com
These values indicate that:
A VDF-terminated growing radical chain is significantly more likely to add another VDF monomer than a PFP monomer (since r2 >> 1).
A PFP-terminated growing radical chain is much more likely to add a VDF monomer than another PFP monomer (since r1 << 1).
Terpolymerization of this compound
Terpolymerization has emerged as a more effective strategy for incorporating PFP into fluoropolymers. By introducing a suitable third monomer, both the polymerization yield and the PFP content in the final material can be improved. mdpi.comnih.gov This approach leverages the favorable interactions and reactivities between the other two monomers to facilitate the inclusion of the less reactive PFP.
For instance, the introduction of VDF into copolymerization systems has been shown to enable the synthesis of poly(PFP-ter-VDF-ter-M3) terpolymers with enhanced yields. mdpi.comnih.gov Similarly, terpolymerizations involving PFP, CTFE, and an electron-donating monomer like Vinylene Carbonate (VCA), Ethyl Vinyl Ether (EVE), or 3-isopropenyl-α,α-dimethylbenzyl isocyanate (m-TMI) have been investigated. Among these, the terpolymerization of PFP with CTFE and m-TMI produced the best results, achieving a yield of 30 wt% and a PFP content in the terpolymer of approximately 35 mol%. mdpi.com This demonstrates that the selection of an appropriate third monomer can significantly overcome the inherent low reactivity of PFP. mdpi.com
Termonomer-Induced Copolymerization Mechanisms
The radical polymerization of this compound (PFP) is significantly influenced by the presence of other monomers, a phenomenon known as termonomer-induced copolymerization (TIC). mdpi.com PFP itself does not readily homopolymerize, but its incorporation into a polymer chain can be facilitated by the presence of a third monomer, leading to the formation of terpolymers. mdpi.comacademie-sciences.fr This process can enhance both the yield and the incorporation of PFP into the resulting copolymer. mdpi.com
The mechanism of terpolymerization involving PFP, vinylidene fluoride (VDF), and a third monomer such as tert-butyl 2-trifluoromethyl acrylate (MAF-TBE) involves several key steps. academie-sciences.fr The process is initiated by radicals, which can then propagate by adding to the monomers. A proposed mechanism suggests the homopropagation of VDF and the cross-propagation between the growing polymer radical and the monomers PFP and another comonomer like hexafluoropropene (HFP). academie-sciences.fr
The termination of the growing polymer chains in the radical (co)polymerization of fluorinated monomers typically occurs through recombination rather than disproportionation. mdpi.comacademie-sciences.fr This involves the combination of two growing macroradicals. For instance, macroradicals ending in either a PFP unit or a VDF unit can recombine to terminate the chain growth. mdpi.com
Solvent Effects in Polymerization Reactions
The choice of solvent can significantly influence free radical polymerization reactions, affecting both macroscopic properties and control at the molecular level. flinders.edu.au In the context of this compound polymerization, specific solvents have been utilized to facilitate the reaction.
For instance, the terpolymerization of PFP with VDF and MAF-TBE has been carried out in 1,1,1,3,3-pentafluoropropane (B1194520). academie-sciences.frresearchgate.net Another solvent mentioned in the literature for the terpolymerization of PFP with CTFE and other monomers is C4F5H5. mdpi.com The solvent can impact the solubility of the monomers and the resulting polymer, as well as the kinetics of the polymerization reaction. The interaction between the solvent and the growing polymer chain can influence the polymer's conformation and, consequently, its properties. mdpi.com
Fluoroelastomer Synthesis with this compound as a Cure-Site Monomer
This compound can be incorporated into fluoroelastomer chains to act as a cure-site monomer. mdpi.com Cure-site monomers are introduced in small amounts during polymerization to provide reactive sites for subsequent crosslinking or curing of the elastomer. 20.210.105 The incorporation of PFP introduces a reactive hydrogen atom on the double bond, which can be a site for crosslinking reactions.
The radical copolymerization of PFP with various fluoroolefins has been employed to produce fluoroelastomers where PFP units, typically in the range of 0.3–3 mol%, are randomly distributed along the polymer chains. mdpi.com For instance, PFP has been used as a cure-site monomer in the terpolymerization with ethylene and tetrafluoroethylene to produce a base-resistant fluoroelastomer. nih.gov The presence of these cure sites allows for the formation of a crosslinked network structure, which is essential for the elastomeric properties of the final material. researchgate.net
Table 3: Compound Names Mentioned in the Article.
| Compound Name | Abbreviation |
|---|---|
| This compound | PFP |
| Vinylidene fluoride | VDF |
| Hexafluoropropene | HFP |
| Perfluoromethylvinyl ether | PMVE |
| Chlorotrifluoroethylene | CTFE |
| tert-butyl-2-trifluoromethacrylate | MAF-TBE |
| 3-isopropenyl-α,α-dimethylbenzyl isocyanate | m-TMI |
| Vinylene Carbonate | VCA |
| Ethyl Vinyl Ether | EVE |
| 2,5-bis(tert-butylperoxy)-2,5-dimethylhexane | Trigonox® 101 |
| di-tert-butyl peroxide | DTBP |
| 2,2'-azobisisobutyronitrile | AIBN |
| Tetrafluoroethylene | TFE |
Microstructural Analysis of this compound-Containing Polymers
The microstructure of polymers containing this compound (PFP) is crucial for determining their physical and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹H NMR, is a primary tool for elucidating the detailed chain structure of these polymers.
Research into the radical copolymerization of PFP with various fluorinated and non-fluorinated comonomers has provided significant insight into the resulting polymer microstructures. Since PFP does not readily homopolymerize, its incorporation and distribution within a polymer chain are highly dependent on the reactivity of the comonomers.
In copolymers of PFP with vinylidene fluoride (VDF), ¹⁹F NMR spectra show characteristic signals for the –CF₃ group of PFP at approximately -60 and -61.5 ppm. mdpi.com The CF₂ group of PFP appears as non-equivalent fluorine atoms with signals at -72.5 and -75.7 ppm. mdpi.com The ¹H NMR spectrum of these copolymers displays a signal for the methyne proton (-CH) of the PFP unit around 3.1 ppm, while the methylene protons (-CH₂) from VDF units are observed in the 2.8–3.0 ppm range for normal head-to-tail additions. mdpi.com
When PFP is copolymerized with other monomers, the NMR signals shift accordingly, providing a map of the polymer's composition and sequence distribution. For instance, in poly(PFP-co-HFP), the –CF₃ groups of PFP are found at -60 and -65 ppm, while the trifluoromethyl group of hexafluoropropene (HFP) appears between -70 and -75 ppm. mdpi.com In terpolymers, such as those with chlorotrifluoroethylene (CTFE), the PFP units are identified by signals at -60 ppm, with the CF₂ and CFCl groups of CTFE showing broad signals around -107 ppm and -126 ppm, respectively. mdpi.com
The detailed analysis of these NMR spectra allows for the quantification of monomer incorporation and provides evidence for the arrangement of monomer units, such as random distributions or the formation of micro-blocks.
Below are interactive data tables summarizing the characteristic NMR chemical shifts for PFP-containing polymers.
Table 1: ¹⁹F NMR Chemical Shifts for this compound (PFP) in Various Copolymers
| Copolymer Composition | Functional Group in PFP | Chemical Shift (δ, ppm) |
| Poly(PFP-co-VDF) | -CF₃ | -60.0, -61.5 |
| -CF₂ | -72.5, -75.7 | |
| Poly(PFP-co-HFP) | -CF₃ | -60.0, -65.0 |
| Poly(PFP-co-CTFE) | PFP unit | -60.0 |
| Poly(PFP-co-MAF-TBE) | -CF₃ | -60.0, -61.5 |
| Poly(PFP-co-PMVE) | -CF₃ | -59.0 |
Table 2: ¹H NMR Chemical Shifts for this compound (PFP) in Various Copolymers
| Copolymer Composition | Functional Group in PFP | Chemical Shift (δ, ppm) |
| Poly(PFP-co-VDF) | -CH | 3.1 |
| Poly(PFP-co-MAF-TBE) | -CH | 5.1 |
| Poly(PFP-co-PMVE) | -CH | 4.8 |
Advanced Material Applications of this compound Derivatives
The unique properties of fluoropolymers, such as high thermal stability, chemical inertness, and low surface energy, make them attractive for a variety of advanced material applications. Polymers derived from this compound are expected to share these characteristics, opening possibilities for their use in specialized fields.
Development of Coatings and Membranes
Fluoropolymers are well-established materials for high-performance coatings due to their low surface energy, which imparts hydrophobicity and oleophobicity, leading to anti-fouling and self-cleaning surfaces. The incorporation of PFP into polymer structures is anticipated to contribute to these properties. A related fluorinated polymer, poly(trifluoropropyl methyl siloxane), is noted for its low surface tension. mdpi.com While specific research on coatings formulated directly with PFP-containing polymers is not extensively detailed in publicly available literature, the fundamental properties of fluorinated polymers suggest their potential in creating durable and repellent surface finishes.
In the area of membrane technology, fluoropolymers are investigated for gas separation applications due to their free volume characteristics and chemical resistance. Amorphous perfluorinated polymers, in particular, have shown good gas transport properties. mdpi.com The amorphous nature of many PFP-containing copolymers, which can be either fluoroelastomers or fluorothermoplastics, suggests their potential utility as membrane materials. mdpi.comresearchgate.net However, detailed studies on the gas permeability and selectivity of membranes specifically made from PFP-based polymers are not widely reported.
Exploration in Specialized Materials (e.g., Electroactive Polymers, Flame Retardants)
The field of electroactive polymers (EAPs) involves materials that change shape or size when stimulated by an electric field. Certain fluoropolymers, such as copolymers of vinylidene fluoride, exhibit piezoelectric or electrostrictive behavior. While there is extensive research on EAPs based on other fluorinated monomers, the exploration of this compound-containing polymers for these applications is not yet prominent in the scientific literature. The dielectric properties of PFP-based polymers would need to be investigated to assess their potential as EAPs.
Computational and Theoretical Investigations of 1,1,3,3,3 Pentafluoropropene
Quantum Chemical Calculations for Reaction Energetics and Mechanisms
Quantum chemical calculations have been instrumental in elucidating the intricate reaction energetics and mechanisms of 1,1,3,3,3-pentafluoropropene, also known as HFO-1225ye. These computational approaches provide a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) has been a primary tool for investigating the reaction pathways and transition states involving this compound. Studies have explored its reactions with various chemical species, including radicals and metal complexes. For instance, the energetics for the reaction of (Z)-CF₃CF=CHF with Cl, NO₃, and OH radicals in the presence of O₂ have been investigated using DFT. nih.gov These calculations are crucial for understanding the initial steps of atmospheric degradation. nih.gov
In the realm of organometallic chemistry, DFT calculations have been employed to understand the versatile reaction pathways of this compound with rhodium(I) complexes. nih.govresearchgate.net These studies have detailed the mechanisms of C-F versus C-H bond activation steps, which are critical for the catalytic derivatization of the molecule. nih.govresearchgate.net The calculations help in identifying the transition states and intermediates, thereby explaining the formation of various products such as defluorinative germylation products and fluorido complexes. nih.gov
Modeling of Atmospheric Degradation Processes and Product Formation
Computational modeling plays a vital role in predicting the atmospheric fate of this compound and its isomers. These models are essential for assessing the environmental impact, such as the global warming potential (GWP), of these compounds. researchgate.net The atmospheric degradation of hydrofluoroolefins like pentafluoropropene is primarily initiated by reactions with OH radicals, and to a lesser extent, with NO₃ radicals, ozone, and Cl atoms. researchgate.net
Theoretical studies, often in conjunction with experimental data, are used to determine the rate coefficients for these reactions. For example, the rate coefficients for the gas-phase reactions of Cl atoms and NO₃ radicals with (Z)-CF₃CF=CHF have been reported. nih.gov The reaction with Cl atoms can lead to a decrease in its atmospheric lifetime. nih.gov
Models also predict the formation of various degradation products. For (Z)-CF₃CF=CHF reacting with Cl atoms in the presence of O₂, the formation of CF₃C(O)F and HC(O)F has been observed with high yields. nih.gov Global three-dimensional chemical transport models are used to simulate the atmospheric concentrations of such compounds and their degradation products, like trifluoroacetic acid (TFA), which is persistent in aquatic environments. nih.govgatech.edu
Table 1: Atmospheric Reaction Rate Coefficients for (Z)-1,2,3,3,3-Pentafluoropropene
| Reactant | Rate Coefficient (k) at 295 K (cm³ molecule⁻¹ s⁻¹) |
| Cl | 4.2 x 10⁻¹⁸ (± 0.5 x 10⁻¹⁸) |
| NO₃ | 4.2 x 10⁻¹⁸ (± 0.5 x 10⁻¹⁸) |
Source: Data derived from experimental measurements supported by theoretical calculations. nih.gov
Theoretical Studies on Polymerization Kinetics and Thermodynamics
Theoretical studies on the polymerization of this compound (referred to as 2H-PFP in polymerization literature) have provided insights into its reactivity. mdpi.com It has been established that 2H-PFP does not readily homopolymerize but can undergo copolymerization and terpolymerization with other monomers. mdpi.com
Kinetic studies, supported by theoretical understanding, have determined reactivity ratios for the copolymerization of 2H-PFP with monomers like vinylidene fluoride (B91410) (VDF). The reactivity ratios (r_PFP = 0.06 and r_VDF = 9.0 at 30 °C) indicate a very low tendency for 2H-PFP to add to a growing polymer chain ending in a PFP unit, and a strong preference for VDF to homopolymerize. mdpi.com This behavior is attributed to the electronic and steric effects of the fluorine atoms and the trifluoromethyl group.
The mechanism of radical terpolymerization involving 2H-PFP, VDF, and another monomer like tert-butyl 2-trifluoromethacrylate (MAF-TBE) has also been proposed. mdpi.com In this mechanism, radicals generated from an initiator preferentially react with the more reactive VDF, which then incorporates the other monomers into the polymer chain. mdpi.com
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound and its isomers has been analyzed using computational methods to predict their reactivity. Mapped electrostatic potential surfaces of (Z)-1,2,3,3,3-pentafluoropropene reveal distinct regions of electron density and nucleophilicity. smolecule.com
These electronic differences between isomers, such as the Z and E forms of 1,2,3,3,3-pentafluoropropene (B8798068), significantly influence how they interact with other molecules, for example, in the formation of heterodimers with protic acids. smolecule.com The distribution of electrons in the molecule, particularly around the carbon-carbon double bond and the fluorine atoms, is a key determinant of its chemical behavior and reactivity in various reactions, from atmospheric degradation to polymerization. smolecule.com
Advanced Analytical and Spectroscopic Characterization of 1,1,3,3,3 Pentafluoropropene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated organic compounds. The presence of both hydrogen and fluorine nuclei allows for complementary ¹H and ¹⁹F NMR studies, providing a comprehensive picture of the molecular architecture.
Proton NMR (¹H NMR) provides critical information about the hydrogen environment in 1,1,3,3,3-pentafluoropropene and its derivatives. The chemical shift, integration, and splitting patterns of the proton signals are used to determine the connectivity of atoms. In the parent molecule, CF₃CH=CF₂, the single proton on the double bond gives rise to a characteristic signal. The coupling of this proton to the neighboring fluorine atoms (²JHF and ³JHF) results in complex splitting patterns that are invaluable for confirming the structure. In derivatization or polymerization reactions, changes in the ¹H NMR spectrum, such as the disappearance of the vinyl proton signal and the appearance of new signals corresponding to a saturated backbone, confirm the transformation and help elucidate the structure of the resulting products.
Fluorine-19 NMR is particularly powerful for analyzing fluoroorganic compounds due to its high sensitivity and the wide range of chemical shifts, which allows for the clear resolution of different fluorine environments. The ¹⁹F nucleus provides a direct probe into the electronic environment of the fluorine atoms within a molecule.
In this compound, distinct signals are observed for the CF₃ group and the two fluorine atoms of the CF₂ group, with characteristic chemical shifts and coupling constants (JFF). For derivatives and polymers, ¹⁹F NMR is essential for determining the microstructure. For instance, in the copolymerization of this compound (PFP) with vinylidene fluoride (B91410) (VDF), ¹⁹F NMR can identify the different monomer sequences and provide information on the random distribution of monomer units within the polymer chain. The technique can distinguish between PFP units adjacent to VDF units and other arrangements, which is crucial for understanding the polymer's properties.
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Poly(PFP-co-VDF) Note: Chemical shifts are illustrative and can vary based on solvent and specific copolymer composition.
| Fluorine Group | Chemical Shift Range (ppm) |
| -CF₂ -CH₂-CF₂ - (VDF-VDF) | -90 to -95 |
| -CH₂-CF₂ -CH(CF₃)- (VDF-PFP) | -110 to -115 |
| -CF₃ - (PFP) | -70 to -75 |
Infrared (FTIR) Spectroscopy for Reaction Monitoring and Product Identification
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for monitoring the progress of reactions involving this compound in real-time. By tracking the vibrational frequencies of specific functional groups, FTIR provides insights into reaction kinetics, mechanisms, and pathways.
During the polymerization or derivatization of this compound, the characteristic absorption band of the C=C double bond (typically around 1600-1700 cm⁻¹) can be monitored. The decrease in the intensity of this peak over time signifies the consumption of the monomer. Concurrently, the appearance and growth of new peaks corresponding to the functional groups in the product molecule confirm its formation. For example, in hydroesterification reactions, the C=O band of an ester (around 1746 cm⁻¹) can be tracked to quantify product formation. This in-situ analysis provides critical data for optimizing reaction conditions and ensuring complete conversion.
Mass Spectrometry Techniques in Product Analysis
Mass spectrometry (MS) is a key technique for confirming the molecular weight and identifying the fragmentation patterns of this compound and its reaction products. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a complex mixture.
The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The analysis of these fragments helps to confirm the structure of the molecule. This technique is crucial in product analysis to verify the identity of the desired derivative and to detect any by-products or impurities formed during the reaction.
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃HF₅ | |
| Molecular Weight | 132.03 g/mol | |
| Top Peak (m/z) | 113 | |
| Second Highest Peak (m/z) | 132 | |
| Third Highest Peak (m/z) | 63 |
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation and quantification of this compound, its derivatives, and other components in a reaction mixture.
Gas Chromatography (GC): Due to its volatility, GC is an ideal method for analyzing this compound. It is used to separate the starting material from products and solvents, allowing for the quantification of each component. This is vital for calculating reaction yield and purity. When equipped with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides both quantitative and qualitative information.
High-Performance Liquid Chromatography (HPLC): For non-volatile derivatives of this compound, such as oligomers or functionalized products, HPLC is the preferred separation technique. Different stationary phases can be employed to separate compounds based on polarity or size. HPLC is particularly useful for purifying products and for analyzing complex mixtures that are not amenable to GC.
Catalyst Characterization Methodologies
In many synthetic routes involving this compound, such as its formation via dehydrofluorination of precursors like 1,1,1,3,3-pentafluoropropane (B1194520), catalysts play a critical role. Characterizing these catalysts is essential to understand their activity, selectivity, and stability.
X-Ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the catalyst. It provides information on the catalyst's structure, crystal size, and whether the desired catalytic phase was successfully synthesized.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to study the morphology, particle size, and dispersion of the catalyst. SEM provides a view of the surface topography, while TEM offers higher resolution to visualize the catalyst nanoparticles and their distribution on a support material.
Brunauer-Emmett-Teller (BET) Analysis: This technique measures the specific surface area, pore volume, and pore size distribution of the catalyst. A high surface area is often desirable as it can provide more active sites for the reaction.
Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD): This method is used to characterize the acidity of a catalyst. It quantifies the number and strength of acid sites on the catalyst surface by measuring the amount of ammonia desorbed as the temperature is increased. Catalyst acidity can be crucial for reactions like dehydrofluorination.
Table 3: Common Catalyst Characterization Techniques and Their Purpose
| Technique | Purpose |
| XRD | Determines crystalline structure and phase composition. |
| SEM/TEM | Visualizes surface morphology, particle size, and dispersion. |
| BET | Measures surface area and pore characteristics. |
| NH₃-TPD | Quantifies the number and strength of catalyst acid sites. |
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 1,1,3,3,3-pentafluoropropene, and how can reaction efficiency be optimized?
- Methodology : Gas-phase catalytic fluorination using chromium- or nickel-based catalysts (e.g., CrO/Ni on fluorinated alumina) is a common approach. Reaction efficiency depends on optimizing parameters such as temperature (typically 200–400°C), pressure, and molar ratios of reactants (e.g., HF and chlorinated precursors). For example, in the synthesis of related fluoropropenes, adjusting the HF:precursor ratio to 5:1 improved conversion rates to >90% .
- Analytical Tools : Gas chromatography (GC) and mass spectrometry (MS) are critical for monitoring reaction progress and identifying byproducts like 1,1,1,3,3-pentafluoropropane .
Q. Which analytical techniques are most effective for characterizing this compound purity and isomer composition?
- Methodology : High-resolution GC coupled with Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) is recommended for distinguishing cis/trans isomers. For instance, GC analysis revealed 99.8% purity of 1,1,1,3,3-pentafluoropropane in a synthesis byproduct stream .
- Data Interpretation : Retention time discrepancies in GC and chemical shift differences in -NMR (e.g., δ = -75 ppm for CF groups) help resolve structural ambiguities .
Advanced Research Questions
Q. How can azeotropic behavior during purification of this compound be managed to achieve high yields?
- Methodology : Extractive distillation with polar solvents (e.g., dimethylformamide) disrupts azeotropes formed with compounds like 1,1,1,3,3-pentafluoropropane. Patent data suggest azeotropic mixtures (e.g., trans-1-chloro-3,3,3-trifluoropropene with pentafluoropropane) require multiple distillation stages or recycling into the reaction system to maximize yield .
- Challenges : Phase equilibrium modeling (e.g., using the NRTL equation) is essential to predict vapor-liquid equilibria and optimize solvent selection .
Q. What methodological approaches are employed to assess the environmental impact and atmospheric lifetime of this compound?
- Methodology : Computational studies using density functional theory (DFT) calculate reaction kinetics with hydroxyl radicals (OH•), the primary degradation pathway. Experimental validation via smog chamber experiments measures photolytic decomposition rates. For example, its atmospheric lifetime is <1 year due to rapid OH• reactivity, yielding a global warming potential (GWP) <1 .
- Data Contradictions : Discrepancies arise between modeled and experimental degradation rates (e.g., ±15% variability in OH• rate constants), requiring iterative refinement of computational parameters .
Q. What challenges exist in the radical copolymerization of this compound, and how can comonomer selection influence polymer microstructure?
- Methodology : Radical copolymerization requires initiators like azobisisobutyronitrile (AIBN) at 60–80°C. However, steric hindrance from CF groups limits chain propagation. Using electron-deficient comonomers (e.g., tetrafluoroethylene) enhances reactivity, achieving up to 30% incorporation of pentafluoropropene in terpolymers .
- Advanced Characterization : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal glass transition temperatures () >100°C and thermal stability up to 250°C in copolymer blends .
Q. How do catalytic systems affect the selectivity and byproduct formation in gas-phase synthesis of this compound?
- Methodology : Chromium-magnesium fluoride catalysts (Cr/MgF) reduce byproducts like 1,3,3,3-tetrafluoropropene by stabilizing transition states during dehydrofluorination. For example, a Cr/MgF catalyst achieved 85% selectivity for 2,3,3,3-tetrafluoropropene in related syntheses .
- Optimization : In situ X-ray diffraction (XRD) and temperature-programmed desorption (TPD) identify active sites and surface intermediates, enabling catalyst regeneration cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
